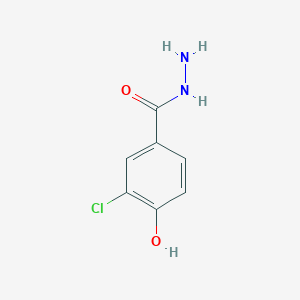

3-Chloro-4-hydroxybenzohydrazide

Description

Significance of Hydrazide and Benzohydrazide (B10538) Derivatives in Organic and Medicinal Chemistry Research

Hydrazides are a class of organic compounds characterized by the functional group R-CO-NH-NH2. mdpi.com This moiety is a versatile synthon, readily participating in a variety of chemical reactions to form a plethora of derivatives. mdpi.commdpi.com In medicinal chemistry, the hydrazide group is a key component in many bioactive molecules, contributing to a wide range of pharmacological activities. nih.goviscientific.org

Benzohydrazides, a subset of hydrazides containing a benzene (B151609) ring, are particularly significant. They serve as crucial intermediates in the synthesis of various heterocyclic compounds, which are integral to the development of new drugs and materials. mdpi.comresearchgate.net The presence of the benzohydrazide core can confer a range of biological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. nih.gov

The reactivity of the hydrazide functional group allows for the creation of hydrazones through condensation with aldehydes and ketones. mdpi.com These hydrazone derivatives have demonstrated a broad spectrum of biological applications and are important intermediates in the synthesis of various heterocyclic rings. mdpi.comresearchgate.net

Role of Halogenated Benzohydrazides in Contemporary Chemical Science

The introduction of halogen atoms, such as chlorine, into the benzohydrazide structure can significantly influence the molecule's physical, chemical, and biological properties. nih.govosc.edu Halogenation can alter a compound's lipophilicity, electronic distribution, and steric profile, which in turn can enhance its binding affinity to biological targets and improve its metabolic stability. nih.gov

Halogenated salicylanilides, which share structural similarities with halogenated benzohydrazides, are known for their anthelmintic properties. nih.gov The presence of halogens is often a key factor in the efficacy of these compounds. nih.gov In drug design, the strategic placement of halogen atoms is a common strategy to optimize the potency and pharmacokinetic properties of lead compounds. nih.gov

Overview of Research Trajectories for 3-Chloro-4-hydroxybenzohydrazide Systems

Current research involving this compound and its derivatives is focused on exploring their potential in various scientific domains. The synthesis of novel derivatives and their evaluation for biological activities remains a primary research direction. For instance, the condensation of this compound with various aldehydes and ketones can yield a library of hydrazone compounds for biological screening. mdpi.com

Investigations into the coordination chemistry of this compound with different metal ions are also of interest, as the resulting metal complexes may exhibit unique catalytic or biological properties. Furthermore, the compound can serve as a starting material for the synthesis of more complex heterocyclic systems.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 39634-98-5 matrixscientific.com |

| Molecular Formula | C7H7ClN2O2 matrixscientific.com |

| Molecular Weight | 186.60 g/mol matrixscientific.com |

| IUPAC Name | This compound uni.lu |

| SMILES | C1=CC(=C(C=C1C(=O)NN)Cl)O uni.lu |

| InChI | InChI=1S/C7H7ClN2O2/c8-5-3-4(7(12)10-9)1-2-6(5)11/h1-3,11H,9H2,(H,10,12) uni.lu |

| InChIKey | UGUNVMQWBRYTIE-UHFFFAOYSA-N uni.lu |

Synthesis of this compound

The synthesis of this compound typically starts from 3-chloro-4-hydroxybenzoic acid. prepchem.com The carboxylic acid is first converted to its corresponding acyl chloride, 3-chloro-4-hydroxybenzoyl chloride, by reacting it with a chlorinating agent such as thionyl chloride. prepchem.com The resulting acyl chloride is then reacted with hydrazine (B178648) hydrate (B1144303) to yield this compound.

Another potential synthetic route involves the esterification of 3-chloro-4-hydroxybenzoic acid to form an ester, such as methyl 3-chloro-4-hydroxybenzoate. This ester can then be reacted with hydrazine hydrate to produce the desired benzohydrazide.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-hydroxybenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-5-3-4(7(12)10-9)1-2-6(5)11/h1-3,11H,9H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUNVMQWBRYTIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 4 Hydroxybenzohydrazide and Its Derivatives

Direct Synthetic Approaches to 3-Chloro-4-hydroxybenzohydrazide

The direct synthesis of this compound typically involves a two-step process starting from 3-chloro-4-hydroxybenzoic acid. The initial step is the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.

A common method for the esterification of 3-chloro-4-hydroxybenzoic acid involves reacting it with an alcohol, such as methanol (B129727), in the presence of an acid catalyst like sulfuric acid or thionyl chloride. nih.govd-nb.info This reaction yields the corresponding methyl ester, methyl 3-chloro-4-hydroxybenzoate.

Derivatization Strategies via Condensation Reactions

Condensation reactions are a cornerstone for the derivatization of this compound, enabling the synthesis of a diverse array of novel compounds with potential biological activities. These strategies primarily involve the reaction of the hydrazide moiety with various carbonyl compounds to form hydrazones or the cyclization to form heterocyclic systems.

Synthesis of Novel Hydrazone Analogues

Hydrazones are a significant class of compounds synthesized from this compound. These are typically formed through the condensation reaction of the hydrazide with a wide range of aldehydes and ketones. niscpr.res.innih.gov The reaction is often carried out in a suitable solvent like methanol or ethanol (B145695), sometimes with a catalytic amount of acid. nih.govnih.gov

The versatility of this method allows for the introduction of various substituents on the aromatic ring of the aldehyde or ketone, leading to a library of hydrazone analogues. For instance, the reaction of 3-chlorobenzohydrazide with 4-hydroxybenzaldehyde (B117250) yields N'-(4-hydroxybenzylidene)-3-chlorobenzohydrazide. nih.gov Similarly, a series of novel hydrazide-hydrazones have been synthesized from methyl-3-chloro-4-hydroxybenzoate and various substituted benzaldehydes. niscpr.res.in

The general synthetic route for these hydrazone derivatives is outlined below:

Researchers have successfully synthesized and characterized a variety of these hydrazone derivatives, as detailed in the interactive table below.

| Reactant 1 | Reactant 2 | Product |

| 3-Chlorobenzohydrazide | 4-Hydroxybenzaldehyde | N'-(4-hydroxybenzylidene)-3-chlorobenzohydrazide nih.gov |

| 4-Hydroxybenzohydrazide | Benzaldehyde | Hydrazide-hydrazone 1a nih.gov |

| 4-Hydroxybenzoic acid hydrazide | 5-Nitro-2-furaldehyde diacetate | Nifuroxazide nih.gov |

| 3-Chloro-4-hydroxybenzoic acid hydrazide | Substituted benzaldehydes | Series of novel hydrazide-hydrazones niscpr.res.in |

Formation of Heterocyclic Compounds from this compound Precursors

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. The hydrazide functional group can undergo cyclization reactions with suitable reagents to form five or six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles.

For example, the reaction of a 1,3-diketone derivative with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives. journalagent.com Similarly, treatment of hydrazides with other reagents can yield different heterocyclic systems. The synthesis of these compounds is of great interest due to their potential applications in medicinal chemistry.

Optimization and Mechanistic Investigations of Reaction Conditions

The efficiency and yield of the synthesis of this compound and its derivatives are highly dependent on the reaction conditions. Therefore, significant research efforts have been directed towards the optimization of these parameters and understanding the underlying reaction mechanisms.

Optimization studies often involve systematically varying parameters such as temperature, solvent, catalyst, and reaction time to identify the conditions that provide the highest yield and purity of the desired product. For instance, in the synthesis of hydrazones, the choice of solvent and the use of an acid catalyst can significantly influence the reaction rate and equilibrium position. nih.govnih.gov

Mechanistic investigations aim to elucidate the step-by-step process of the reaction. For example, understanding the mechanism of hydrazone formation helps in controlling the reaction to favor the desired product and minimize side reactions. Density functional theory (DFT) has been employed to study the mechanism and kinetics of reactions involving similar phenolic compounds. rsc.org Furthermore, advanced computational methods like Bayesian optimization are being explored to rapidly identify optimal reaction conditions. nih.gov

The table below summarizes key aspects of reaction optimization for related synthetic processes.

| Reaction Type | Key Optimization Parameters |

| Oxidative Coupling | Nature and concentration of the oxidant, solvent, reaction time scielo.br |

| C-N Bond Formation | Catalyst, base-free conditions researchgate.net |

| Knoevenagel Condensation | Catalyst type, molar ratio of reactants, microwave irradiation power, reaction time researchgate.net |

| Esterification | Use of a nonquaternizable tertiary amine, molar ratio of reactants google.com |

| Nitration | Reaction temperature, concentration of nitric acid researchgate.net |

Spectroscopic and Crystallographic Characterization of 3 Chloro 4 Hydroxybenzohydrazide Systems

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In the analysis of related compounds like 3-chloro-4-hydroxybenzaldehyde, a broad IR band observed around 3180 cm⁻¹ suggests the presence of O-H stretching, indicative of hydrogen bonding. researchgate.net The C=O stretching vibration of the aldehydic group is typically found around 1670 cm⁻¹. researchgate.net For carboxylic acids such as 3-chloro-4-hydroxybenzoic acid, the O-H stretch appears as a very broad band from 2500-3300 cm⁻¹, while the C=O stretch is located between 1690-1760 cm⁻¹. libretexts.org The C-O stretch for these acids is observed in the 1210-1320 cm⁻¹ range. libretexts.org

The presence of an aromatic ring is indicated by C-H stretching vibrations between 3000-3100 cm⁻¹ and in-ring C-C stretching from 1585-1600 cm⁻¹. libretexts.org In many organic molecules, C-H stretches from alkane portions of the molecule are seen between 2850 and 2960 cm⁻¹. pressbooks.pub The N-H stretching vibrations of primary amines typically show two peaks in the 3300-3500 cm⁻¹ range. libretexts.org

Table 1: Characteristic FTIR Absorption Frequencies for Functional Groups in 3-Chloro-4-hydroxybenzohydrazide and Related Compounds

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| O-H (Alcohol/Phenol) | Stretching (H-bonded) | ~3180 (broad) | researchgate.net |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (very broad) | libretexts.org |

| N-H (Hydrazide) | Stretching | 3300-3500 | libretexts.org |

| C-H (Aromatic) | Stretching | 3000-3100 | libretexts.org |

| C-H (Alkane) | Stretching | 2850-2960 | pressbooks.pub |

| C=O (Aldehyde) | Stretching | ~1670 | researchgate.net |

| C=O (Carboxylic Acid) | Stretching | 1690-1760 | libretexts.org |

| C=C (Aromatic) | In-ring Stretching | 1585-1600 | libretexts.org |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 | libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

¹H-NMR spectroscopy gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. In related compounds like 4-hydroxybenzaldehyde (B117250), the aldehydic proton (CHO) appears as a singlet around 9.87 ppm. rsc.org The aromatic protons typically resonate in the range of 6.9 to 7.8 ppm. rsc.org The hydroxyl (-OH) proton is often observed as a broad singlet, and its chemical shift can vary depending on concentration and solvent. rsc.org For 3-chloro-4-hydroxybenzaldehyde, the aromatic protons are expected to show distinct signals due to the influence of the chloro and hydroxyl groups. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. The carbonyl carbon (C=O) of a hydrazide is typically found in the range of 160-180 ppm. researchgate.net Aromatic carbons generally resonate between 100 and 150 ppm. pdx.edu The specific chemical shifts of the aromatic carbons in this compound will be influenced by the positions of the chloro and hydroxyl substituents. For instance, in 3-chloro-4-hydroxybenzaldehyde, the carbon atoms in the aromatic ring show signals at various positions within this range. chemicalbook.com Carbons attached to electronegative atoms like oxygen or chlorine will be shifted downfield. libretexts.org

Table 2: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Reference |

| C=O (Hydrazide) | 160-180 | researchgate.net |

| Aromatic C-OH | ~150-160 | libretexts.org |

| Aromatic C-Cl | ~120-130 | pdx.edu |

| Aromatic C-H | 115-140 | pdx.edu |

| Aromatic C-C=O | ~125-135 | pdx.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. The electronic spectrum of a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, has been studied to understand its electronic properties, including excitation energies and frontier orbital energies. researchgate.net The position and intensity of these bands are influenced by the substituents on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular weight is 186.60 g/mol . matrixscientific.com The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at approximately one-third the intensity of the molecular ion peak is expected. The fragmentation pattern would likely involve the loss of small molecules such as H₂O, N₂, and CO, as well as cleavage of the hydrazide group. In the mass spectrum of the related 3-chloro-4-hydroxybenzoic acid, prominent peaks corresponding to the molecular ion and fragments from the loss of OH and COOH are observed. nist.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, studies on similar compounds, such as salts of 3-chloro-4-hydroxyphenylacetic acid with various amines, reveal key structural features. mdpi.com These studies show the formation of extensive hydrogen bonding networks involving the hydroxyl and carboxylate groups, as well as other interactions like N-H···O, C-H···O, and C-H···Cl contacts. mdpi.com It is expected that the crystal structure of this compound would also be stabilized by a network of hydrogen bonds involving the hydroxyl and hydrazide functional groups.

Determination of Molecular Conformation and Tautomerism

There is currently no published single-crystal X-ray diffraction data for this compound. Consequently, a definitive experimental determination of its molecular conformation, including bond lengths, bond angles, and torsion angles, is not available in the scientific literature. Chemical databases such as PubChem provide a predicted 2D structure and basic molecular information but lack experimental crystallographic studies. uni.lu

The potential for tautomerism, specifically the keto-enol or amide-imidol tautomerism common in hydrazide compounds, has not been experimentally investigated for this compound through spectroscopic methods like NMR in published studies. While related compounds and derivatives have been studied, this specific information for the title compound is absent from the current body of scientific literature.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without crystal structure data, a detailed analysis of the intermolecular interactions for this compound in the solid state is not possible. Information regarding hydrogen bonding networks, potential π-π stacking between the aromatic rings, and other non-covalent interactions, which are crucial for understanding its supramolecular chemistry, remains uncharacterized.

While studies on derivatives, such as the Schiff base 3-Chloro-N′-(4-hydroxybenzylidene)benzohydrazide, provide insight into how related structures pack and interact through hydrogen bonds, this information is not directly transferable to the parent compound. nih.gov Similarly, extensive research on the intermolecular interactions of 3-chloro-4-hydroxyphenylacetic acid highlights various contacts like N-H···O, C-H···Cl, and π–π stacking, but these findings are specific to the acetic acid derivative and cannot be assumed for the hydrazide. mdpi.com The PubChemLite database explicitly notes, "No literature data available for this compound," underscoring the absence of the required experimental findings. uni.lu

Theoretical and Computational Chemistry in 3 Chloro 4 Hydroxybenzohydrazide Research

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, usually a protein or enzyme (receptor). This method is crucial for understanding the structural basis of a compound's biological activity. In the context of 3-Chloro-4-hydroxybenzohydrazide and related structures, docking studies have been employed to explore their potential as inhibitors of various enzymes.

These studies calculate the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the ligand-receptor interaction. A lower binding energy typically indicates a more stable and favorable interaction. The analysis also reveals key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's active site.

For instance, docking studies on benzohydrazide (B10538) derivatives have been performed against enzymes like acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and paraoxonase 1 (PON1), which are implicated in various diseases. nih.govpensoft.net The insights gained from these simulations help in rationalizing the observed biological activities and guide the design of new, more potent derivatives. For example, a study on N'-benzylidenebenzohydrazide derivatives identified key interactions with amino acid residues in the active sites of α-glucosidase and α-amylase, enzymes targeted in diabetes treatment. researchgate.net Similarly, research on other derivatives identified potential dual inhibitory activity against both MAO-B and AChE. pensoft.net

| Derivative Class | Target Receptor (PDB ID) | Binding Affinity / Docking Score (kcal/mol) | Key Interacting Amino Acid Residues |

|---|---|---|---|

| N'-benzylidenebenzohydrazide | α-glucosidase | -6.71 to -21.94 (MM-GBSA) | Asp282, Ala284, Asp518, Asp616, Trp481, Phe649 researchgate.net |

| N'-benzylidenebenzohydrazide | α-amylase | -20.79 to -43.09 (MM-GBSA) | Gly110, Gln51, Tyr58, Tyr196, Ala111 researchgate.net |

| 4-hydroxybenzohydrazide derivative (ohbh10) | Monoamine Oxidase B (MAO-B) (2V5Z) | Not Specified | Not Specified pensoft.net |

| 4-hydroxybenzohydrazide derivative (ohbh10) | Acetylcholinesterase (AChE) (4EY7) | Not Specified | Not Specified pensoft.net |

| 2-amino-4-chlorobenzohydrazide | Paraoxonase 1 (PON1) | KI = 38.75 µM | Not Specified nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijcrt.org By identifying key molecular descriptors—physicochemical properties such as steric, electronic, and hydrophobic features—QSAR models can predict the activity of new, unsynthesized compounds. ijcrt.orgnih.gov

For derivatives of p-hydroxybenzohydrazide, 3D-QSAR studies have been particularly insightful. These models generate statistically significant correlations that are validated internally (cross-validation, q²) and externally (predictive r², pred_r²). The models produce contour maps that visualize the regions around the molecule where specific properties are favorable or unfavorable for activity. For example, a 3D-QSAR study on N'-[(3-Substituted alkyl/aryl)-4-(substituted aryl)-1,3-thiazol-2-ylidene]-4-hydroxybenzohydrazide derivatives generated a robust model for antimicrobial activity. The analysis revealed the importance of steric and electrostatic fields at different locations around the molecular scaffold, providing a roadmap for designing compounds with enhanced potency.

The statistical quality of a QSAR model is judged by several parameters:

r² (Coefficient of Determination): Indicates the goodness of fit of the model for the training set data. A value closer to 1.0 suggests a better fit.

q² (Cross-validated r²): Measures the internal predictive ability of the model.

pred_r² (Predictive r² for the test set): Measures the model's ability to predict the activity of an external set of compounds not used in model generation. A higher value indicates better predictive power.

| QSAR Method | r² (Training Set) | q² (Cross-validated) | pred_r² (Test Set) | Field Contributions |

|---|---|---|---|---|

| Principal Component Regression (PCR) | Significant | Significant | Significant | Steric and Electrostatic |

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nanobioletters.com By calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT provides deep insights into a molecule's chemical reactivity and kinetic stability. chemrxiv.org

For compounds structurally similar to this compound, such as 3-Chloro-4-hydroxybenzaldehyde, DFT calculations at the B3LYP/6-31G* level of theory have been used to determine the optimized ground-state geometry, vibrational frequencies, and electronic properties. researchgate.net The HOMO-LUMO energy gap (ΔE) is a particularly important parameter, as a smaller gap suggests that the molecule is more reactive and can be more easily polarized.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This information is critical for predicting how the molecule will interact with biological receptors and other molecules. chemrxiv.org For this compound, the oxygen atoms of the carbonyl and hydroxyl groups, along with the nitrogen atoms of the hydrazide moiety, are expected to be electron-rich sites, while the hydrogen atoms are electron-deficient.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|---|

| (±)-1-(6-bromo-1H-benzo[d]imidazol-2-yl)ethanol | B3LYP/6-31G(d,p) | -6.42 | -0.81 | 5.61 |

| (±)-1-(6-nitro-1H-benzo[d]imidazol-2-yl)ethanol | B3LYP/6-31G(d,p) | -7.10 | -2.62 | 4.48 |

In Silico Approaches for Mechanistic Insights

In silico approaches, which encompass molecular docking, QSAR, and DFT, are powerful for generating hypotheses about the mechanisms through which a compound exerts its biological effects. By integrating the findings from these different computational methods, a more complete picture of a molecule's behavior can be constructed.

Molecular docking studies provide a static snapshot of the most likely binding pose of this compound or its analogs within a receptor's active site. researchgate.net This helps identify the specific amino acid residues that are crucial for binding and, by extension, for biological activity. For example, identifying hydrogen bonds between the hydrazide moiety and a receptor can suggest that this functional group is essential for the inhibitory mechanism.

DFT calculations complement this by providing information on the molecule's intrinsic reactivity. The MEP map can highlight which atoms are most likely to act as hydrogen bond donors or acceptors, corroborating the interactions predicted by docking. chemrxiv.org The HOMO-LUMO energies can indicate the molecule's susceptibility to charge transfer interactions, which can be a key part of its mechanism of action.

Coordination Chemistry of 3 Chloro 4 Hydroxybenzohydrazide As a Ligand

Ligand Design and Chelation Properties of Benzohydrazides

Benzohydrazides are a class of organic compounds characterized by a hydrazide group (-CONHNH2) attached to a benzene (B151609) ring. The chelation properties of these ligands are primarily attributed to the presence of multiple donor atoms, typically nitrogen and oxygen, which can coordinate with a central metal ion. In the case of 3-Chloro-4-hydroxybenzohydrazide, the molecule presents several potential coordination sites: the carbonyl oxygen, the terminal amino nitrogen of the hydrazide group, and the phenolic oxygen from the hydroxyl group.

The design of benzohydrazide (B10538) ligands allows for the formation of stable five- or six-membered chelate rings upon coordination with a metal ion. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands. The specific substituents on the benzene ring can further influence the electronic properties and steric factors of the ligand, thereby modulating the stability and structure of the metal complexes formed. The presence of the electron-withdrawing chloro group and the electron-donating hydroxyl group in this compound can affect the electron density on the donor atoms, thus influencing their coordination behavior.

The versatility of benzohydrazide derivatives is further expanded through the synthesis of their Schiff bases. These are typically formed by the condensation of the hydrazide with an aldehyde or a ketone. This modification introduces an imine nitrogen atom as an additional coordination site, often leading to ligands with enhanced chelating ability and the capacity to form multinuclear metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent, often under reflux. nih.gov The choice of solvent and reaction conditions can influence the stoichiometry and structure of the resulting complex.

A general synthetic route involves dissolving the benzohydrazide ligand in a solvent like ethanol (B145695) and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) to it. The mixture is then refluxed for a period, during which the metal complex precipitates out. researchgate.net The solid product is then filtered, washed, and dried. researchgate.net

The characterization of these newly synthesized complexes is carried out using a variety of spectroscopic and analytical techniques to determine their composition and structure.

Common Characterization Techniques:

| Technique | Information Obtained |

| Elemental Analysis (C, H, N) | Determines the empirical formula of the complex. |

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, N-H, O-H) upon complexation. researchgate.net |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex and helps in determining its geometry. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to elucidate the structure of the ligand and its complexes in solution. researchgate.net |

| Mass Spectrometry | Determines the molecular weight of the complex. |

| Molar Conductivity Measurements | Indicates whether the complex is an electrolyte or non-electrolyte in a given solvent. |

| Magnetic Susceptibility Measurements | Determines the magnetic moment of the complex, which helps in deducing the geometry and the number of unpaired electrons in the metal ion. |

| Thermogravimetric Analysis (TGA) | Studies the thermal stability of the complex and the presence of coordinated or lattice water molecules. researchgate.net |

For instance, in the IR spectrum of a metal complex of a benzohydrazide, a shift of the C=O stretching vibration to a lower frequency and the N-H stretching vibration to a higher or lower frequency is indicative of coordination through the carbonyl oxygen and the amino nitrogen, respectively.

Structural Elucidation of Coordination Compounds

Based on spectroscopic and analytical data from similar compounds, metal complexes of benzohydrazides often exhibit the following geometries:

Octahedral: This is a common geometry for many transition metal ions, where the metal is coordinated to six donor atoms.

Tetrahedral: Often observed for d¹⁰ metal ions like Zn(II), Cd(II), and Hg(II).

Square Planar: Typically found for d⁸ metal ions such as Pd(II) and Pt(II).

Powder X-ray diffraction can also be employed to ascertain the crystalline nature of the synthesized complexes.

Investigations into Electronic Properties and Bonding in Metal Chelates

The electronic properties and the nature of the metal-ligand bond in chelates of this compound and its analogs are investigated using a combination of experimental techniques and theoretical calculations.

UV-Visible Spectroscopy is a key tool for probing the electronic transitions within the metal complexes. The spectra typically show bands corresponding to:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital.

d-d Transitions: In the case of transition metal complexes with unpaired d-electrons, these transitions occur between d-orbitals of different energy levels. The energy and intensity of these bands provide insights into the geometry of the complex and the ligand field strength.

Electron Spin Resonance (ESR) Spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II). The ESR spectrum can provide detailed information about the electronic ground state of the metal ion and the nature of the metal-ligand bonding. For example, the g-values obtained from the ESR spectrum of a Cu(II) complex can indicate the degree of covalent character in the metal-ligand bonds and the geometry of the complex. nih.gov An axial symmetry type spectrum with g|| > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state, often found in octahedral or square planar geometries. nih.gov

Computational Chemistry methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. These calculations can provide optimized geometries, predict vibrational frequencies, and offer a detailed description of the molecular orbitals and the nature of the chemical bonds within the metal complexes.

Mechanistic Investigations of Biological Activities of 3 Chloro 4 Hydroxybenzohydrazide Derivatives

Anticancer Activity Mechanisms

The anticancer properties of 3-chloro-4-hydroxybenzohydrazide derivatives are often linked to their ability to selectively inhibit enzymes that are overexpressed in cancer cells or are critical for tumor growth, proliferation, and survival.

Thymidine (B127349) Phosphorylase (TP) Inhibition: Thymidine phosphorylase (TP) is an enzyme that is significantly overexpressed in a multitude of solid tumors, including breast, colon, and prostate cancers. nih.govnih.gov Its high expression is linked to tumor angiogenesis, growth, and metastasis. nih.govnih.gov TP catalyzes the conversion of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. The latter product is a potent angiogenic factor that stimulates the production of vascular endothelial growth factor (VEGF). nih.govnih.gov

A series of 4-hydroxybenzohydrazide derivatives demonstrated potent inhibitory activity against thymidine phosphorylase. nih.govresearchgate.netnih.gov Kinetic studies revealed that these compounds act via uncompetitive or non-competitive modes of inhibition, suggesting they bind to an allosteric site on the enzyme rather than competing with the substrate at the active site. researchgate.netnih.gov Molecular docking studies further indicated that these inhibitors interact with key amino acid residues in an allosteric pocket of the TP enzyme. researchgate.netnih.gov Certain derivatives not only inhibited the TP enzyme but also showed direct anti-proliferative activity against prostate cancer (PC3) cells while being significantly less toxic to normal mouse fibroblast (3T3) cells. nih.govresearchgate.netnih.gov

Table 1: Thymidine Phosphorylase Inhibitory Activity of Selected 4-Hydroxybenzohydrazide Derivatives This table is interactive. You can sort and filter the data.

| Compound | IC₅₀ (µM) | Inhibition Mode |

|---|---|---|

| Derivative 3 | Not specified, but active | Uncompetitive |

| Derivative 9 | 6.8 ± 0.3 | Uncompetitive |

| Derivative 14 | 12.3 ± 0.9 | Non-competitive |

| Derivative 22 | 10.5 ± 0.4 | Non-competitive |

| Derivative 27 | 10.1 ± 0.5 | Non-competitive |

| Derivative 29 | 22.3 ± 1.1 | Uncompetitive |

| 7-Deazaxanthine (Standard) | 41.0 ± 1.63 | - |

| Tipiracil (Standard) | 0.014 ± 0.002 | - |

Data sourced from studies on 4-hydroxybenzohydrazide derivatives. nih.gov

Heat Shock Protein 90 (Hsp90) Inhibition: Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability, conformational maturation, and function of numerous "client" proteins. researchgate.netnih.gov In cancer cells, Hsp90 is overexpressed and plays a critical role in maintaining the function of many oncoproteins that drive cell proliferation, survival, and metastasis. nih.gov These client proteins include mutated kinases, growth factor receptors, and cell cycle regulators. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately triggering cell cycle arrest and apoptosis in cancer cells, making Hsp90 a prime target for cancer therapy. researchgate.netnih.gov

Novel inhibitors based on scaffolds like pyrazole (B372694), which can be derived from hydrazides, have been designed to target the N-terminal ATP-binding pocket of Hsp90. nih.gov Other inhibitory mechanisms include disrupting the interaction between Hsp90 and its essential co-chaperones, such as Cdc37, which is another effective strategy to destabilize the chaperone machinery and induce the degradation of its client proteins. nih.govnih.gov

Lysine-Specific Histone Demethylase 1A (LSD1) Inhibition: A specific derivative, 3-chloro-N′-(2-hydroxybenzylidene)benzohydrazide (CHBH), has been identified as a selective inhibitor of lysine-specific histone demethylase 1A (LSD1). nih.gov LSD1 is an enzyme that removes methyl groups from histones and is overexpressed in many cancers, where it contributes to aberrant gene expression that promotes tumor growth. nih.gov By inhibiting LSD1, CHBH was shown to cause an increase in the methylation levels of histone H3 (specifically H3K4me3 and H3K9me2). This modulation of the chromatin structure leads to cell proliferation arrest and has been observed in lung, colon, and pancreatic cancer cell lines. nih.gov

Mechanisms of Antiproliferative Action

Derivatives of this compound have demonstrated the ability to impede the growth of cancer cells through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Certain salicylanilide (B1680751) derivatives, a class of compounds related to this compound, have been shown to trigger apoptosis in various cancer cell lines. nih.gov For instance, the salicylanilide rafoxanide (B1680503) promotes apoptosis in gastric cancer cells and multiple myeloma. nih.gov The induction of apoptosis is often confirmed by methods such as fluorescent double staining, flow cytometry, and caspase-3 activity assays, which reveal the characteristic morphological and biochemical signs of this process. nih.gov Some ceramide derivatives, which can be structurally related to the broader class of compounds, have also been found to induce apoptosis, suggesting a potential link between the formation of specific domains within cellular membranes and the initiation of the apoptotic cascade. nih.gov

Cell cycle arrest is another key mechanism by which these derivatives exert their antiproliferative effects. The cell cycle is a series of events that leads to cell division and replication. By halting the cell cycle at specific checkpoints, these compounds prevent cancer cells from multiplying. For example, some derivatives can cause an accumulation of cells in the G2/M phase of the cell cycle. nih.govnih.gov This arrest can be identified by techniques like flow cytometry, which measures the DNA content of cells. nih.gov In some cases, the arrest in the M phase is indicated by an increase in phosphorylated histone H3. nih.gov The ability of certain derivatives to interfere with tubulin polymerization, a critical process for cell division, further contributes to their cell cycle arresting properties. nih.gov

The antiproliferative action of these compounds is not universal across all cancer types. For instance, a d-secoestrone-triazole derivative displayed significant growth-inhibitory effects on HPV 18-positive HeLa and HPV-negative C-33 A cervical cancer cells but had minimal impact on HPV 16-positive SiHa cells. nih.gov This highlights the selective nature of the antiproliferative activity of these derivatives.

Redox Status Modulation in Cancer Cells

The modulation of the redox status within cancer cells is another important aspect of the biological activity of this compound derivatives. The redox status refers to the balance between oxidants (like reactive oxygen species, ROS) and antioxidants in a cell. An imbalance in this status, often leading to oxidative stress, can trigger cell death pathways.

Some resveratrol (B1683913) derivatives, for example, have been observed to induce a rapid and sustained increase in intracellular ROS levels in lung adenocarcinoma cells. nih.gov This increase in ROS can contribute to the antiproliferative effects of the compound. However, it is noteworthy that in some instances, the cell death induced by these derivatives could not be prevented by the use of antioxidants, suggesting that other mechanisms are also at play. nih.gov

The generation of ROS and the subsequent oxidative stress can lead to damage of cellular components like DNA, proteins, and lipids, ultimately contributing to the demise of the cancer cell. The ability of these compounds to alter the delicate redox balance within cancer cells represents a key component of their anticancer potential.

Antioxidant Activity Mechanisms

Beyond their effects on cancer cells, derivatives of this compound also exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing harmful free radicals, which are highly reactive molecules that can damage cells and contribute to various diseases. The antioxidant activity of these compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it.

The antioxidant potential of phenolic compounds, which are structurally related to this compound, is well-documented. nih.gov The number and position of hydroxyl groups on the aromatic ring are key determinants of their antioxidant and anti-radical activity. nih.gov Generally, a higher number of hydroxyl groups correlates with stronger antioxidant capacity. nih.gov

The primary mechanisms through which these derivatives exert their antioxidant effects include radical scavenging processes and one-electron transfer mechanisms.

Radical Scavenging Processes (e.g., DPPH, Hydrogen Peroxide)

A common method to evaluate the antioxidant activity of a compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. DPPH is a stable free radical that has a characteristic deep purple color. nih.gov When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the color of the solution changes to yellow. nih.govnih.gov The extent of this color change is a measure of the compound's radical scavenging ability. nih.gov The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a common metric used to quantify this activity. researchgate.net

The reaction between an antioxidant and the DPPH radical can proceed through different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). mdpi.comnih.gov The environment and experimental conditions can influence which mechanism predominates. mdpi.com

Derivatives of this compound can also scavenge other reactive oxygen species, such as hydrogen peroxide (H₂O₂). nih.gov While H₂O₂ itself is not a radical, it can be converted into highly reactive hydroxyl radicals in the presence of metal ions. Therefore, scavenging H₂O₂ is an important antioxidant function. The ability of phenolic acids to scavenge H₂O₂ has been demonstrated, with the activity being dependent on the number and position of hydroxyl groups. nih.gov Similarly, some coumarin (B35378) derivatives have shown excellent scavenging activity against hydrogen peroxide. nih.gov

Involvement of One-Electron Transfer Mechanisms

The one-electron transfer (SET) mechanism is another important pathway for the antioxidant action of these compounds. nih.gov In this process, the antioxidant molecule donates a single electron to a free radical, thereby neutralizing it. frontiersin.org This process is often followed by the transfer of a proton (proton transfer, PT). nih.govfrontiersin.org

Several assays, such as the Ferric Reducing Antioxidant Power (FRAP) assay, are based on the SET mechanism. nih.gov In the FRAP assay, the antioxidant reduces a ferric iron (Fe³⁺) complex to a ferrous iron (Fe²⁺) complex, which results in a color change that can be measured spectrophotometrically. nih.gov

Theoretical studies using methods like Density Functional Theory (DFT) can provide insights into the feasibility of the SET-PT mechanism by calculating parameters such as ionization potential (IP) and proton dissociation enthalpy (PDE). frontiersin.org These calculations help to understand the electronic properties of the antioxidant molecule and its ability to donate an electron. The Folin-Ciocalteu assay, while not specific to phenolic compounds, also operates through an electron transfer mechanism under alkaline conditions. nih.gov

Other Enzyme Inhibition Studies

In addition to their antiproliferative and antioxidant activities, derivatives of this compound have been investigated for their ability to inhibit various enzymes. Enzyme inhibition is a key mechanism of action for many drugs and can have a wide range of therapeutic applications.

Cholinesterase (AChE and BChE) Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibition of these enzymes leads to an increase in the levels of acetylcholine in the brain and at the neuromuscular junction, which is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis. nih.govnih.gov

Derivatives of this compound have been explored as potential cholinesterase inhibitors. The introduction of a chlorine atom into the structure of some compounds has been shown to enhance their anti-cholinesterase activity. nih.gov Some flavonoid derivatives have demonstrated inhibitory effects on both AChE and BChE. nih.gov

The inhibitory activity is often evaluated by measuring the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov Molecular docking studies can provide insights into how these inhibitors bind to the active site of the enzyme. nih.gov For example, some inhibitors can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of BChE. nih.gov

The selectivity of the inhibitor for AChE versus BChE is an important consideration. Some compounds have been designed to be selective inhibitors of BChE. nih.govnih.gov This selectivity can be advantageous in certain therapeutic contexts. The inhibitory mechanism can be reversible or irreversible. nih.gov For therapeutic purposes, reversible inhibitors are generally preferred. nih.gov

It is worth noting that the position of substituents on the aromatic ring can significantly influence the inhibitory activity. For instance, in a series of hydroxybenzoic acids, the position of the hydroxyl group affected the type of interaction with AChE, with some isomers interacting primarily through hydrophobic interactions and others through hydrogen bonds. nih.gov

DNA Gyrase and Topoisomerase IV Inhibition

DNA gyrase and topoisomerase IV are essential bacterial enzymes that belong to the type II topoisomerase family, playing a critical role in controlling DNA topology during replication and transcription. nih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating (unlinking) replicated DNA molecules. nih.gov Both are well-established targets for antibacterial drugs. nih.govresearchgate.net The enzymes are heterotetrameric complexes: DNA gyrase is composed of two GyrA and two GyrB subunits, while topoisomerase IV consists of two ParC and two ParE subunits. nih.gov

While direct studies on this compound are limited, research on analogous carbohydrazide (B1668358) structures provides significant insights. For instance, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were evaluated as potential DNA gyrase inhibitors. nih.gov The results indicated that certain derivatives strongly inhibit DNA gyrase from Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov

Specifically, compound 3k from this series demonstrated potent inhibition against S. aureus DNA gyrase and B. subtilis DNA gyrase with IC₅₀ values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov

Inhibitory Activity of N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide Derivatives against DNA Gyrase

Interactive Table:

| Compound | R Substituent | S. aureus DNA Gyrase IC₅₀ (µg/mL) | B. subtilis DNA Gyrase IC₅₀ (µg/mL) |

|---|---|---|---|

| 3a | H | > 4 | > 4 |

| 3d | 4-F | 1 | 1 |

| 3h | 4-CF₃ | 1 | 1 |

| 3k | 2,4-di-Cl | 0.15 | 0.25 |

| 3n | 3,4-di-Cl | 0.5 | 0.5 |

| 3s | 3,4,5-tri-OCH₃ | 1 | 1 |

Data sourced from a study on pyrazole-5-carbohydrazide analogs. nih.gov

Furthermore, studies on thiosemicarbazides, which share structural similarities with hydrazides, suggest that their inhibitory mechanism against topoisomerase IV involves targeting the ATP-binding pocket of the ParE subunit, thereby reducing its ability to hydrolyze ATP. researchgate.netmdpi.com This prevents the enzyme from carrying out its essential functions, leading to bacterial cell death.

Laccase Inhibition Mechanisms

Laccases are copper-containing oxidoreductase enzymes found in various fungi, plants, and bacteria. Their inhibition is a target for preventing or reducing the activity of plant pathogens. nih.gov Kinetic and molecular modeling studies on hydrazide-hydrazone derivatives of 4-hydroxybenzhydrazide (B196067) (4-HBAH) have elucidated their mechanisms of laccase inhibition. nih.gov

These studies revealed that the nature of the inhibition is highly dependent on the molecular structure of the derivative. nih.gov

Competitive Inhibition: Seven derivatives of 4-hydroxybenzhydrazide (4-HBAH) were found to be competitive inhibitors of laccase, with inhibition constants (Kᵢ) in the micromolar range (24–674 µM). This type of inhibition, where the inhibitor binds to the same active site as the substrate, is often desirable. The analysis suggested that a slim salicylic (B10762653) aldehyde framework was key for stabilizing the molecule within the enzyme's substrate-binding pocket. nih.gov

Non-competitive and Uncompetitive Inhibition: Interestingly, derivatives containing larger, bulkier substituents, such as a 3-tert-butyl-5-methyl- or 3,5-di-tert-butyl-2-hydroxy-benzylidene unit, did not bind to the active site. Instead, they acted as non-competitive (Kᵢ = 32.0 µM) or uncompetitive (Kᵢ = 17.9 µM) inhibitors, respectively. nih.gov This indicates that these bulkier molecules bind to a site other than the substrate-binding site, altering the enzyme's conformation and reducing its efficiency. nih.gov

Structure-Activity Relationship (SAR) Investigations for Biological Potency

The biological potency of this compound derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies investigate how modifications to the molecular scaffold influence pharmacological activity, providing a roadmap for designing more effective compounds. nih.govnih.gov

Impact of Substituent Effects on Biological Activity

The type, position, and nature of chemical substituents on the benzohydrazide (B10538) core have a profound impact on biological activity.

For laccase inhibition, SAR analysis of 4-HBAH derivatives showed that the presence of phenyl and bulky tert-butyl groups at position 3 of the salicylic aldehyde fragment promoted strong interactions within the substrate-binding pocket. nih.gov However, as the substituents became even larger (e.g., 3,5-di-tert-butyl), they could no longer fit in the active site, leading to a shift in the inhibition mechanism from competitive to non-competitive or uncompetitive. nih.gov

In the context of DNA gyrase inhibition, studies on aminocoumarin antibiotics, which also feature a 4-hydroxybenzoyl moiety, demonstrated that hydrophobic alkyl substituents at position 3 of this ring were associated with the highest activity. nih.gov Conversely, introducing polar groups, particularly amides, or replacing the alkyl chain with a halogen atom or a methoxy (B1213986) group at the same position led to a marked reduction in antibacterial and inhibitory activity. nih.gov This suggests that for DNA gyrase inhibition, a hydrophobic substituent at the position corresponding to the chloro group in this compound may be more favorable than the halogen itself.

Similarly, for N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives, the substitution pattern on the N'-benzoyl ring was critical. The compound with 2,4-dichloro substituents (3k ) showed the most potent activity against S. aureus DNA gyrase, highlighting the specific electronic and steric properties conferred by halogen atoms at these positions. nih.gov

Stereochemical Influence on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a significant impact on the pharmacological profile of a drug. researchgate.net Chiral drugs, which exist as enantiomers (non-superimposable mirror images), often exhibit different pharmacokinetic and pharmacodynamic properties because biological targets like enzymes are themselves chiral. researchgate.net One enantiomer (the eutomer) may fit perfectly into an enzyme's active site and elicit a strong therapeutic effect, while the other (the distomer) may have a weaker effect, no effect, or even an adverse effect. researchgate.net

While specific SAR studies focusing on the stereochemistry of this compound derivatives are not extensively documented in the available literature, the principle remains fundamentally important. The introduction of chiral centers into derivatives of this compound would likely result in enantiomers with distinct biological activities. The specific spatial orientation of the chloro, hydroxyl, and hydrazide groups relative to the rest of the molecule would dictate the efficiency of binding to target enzymes like DNA gyrase or laccase. Therefore, controlling the stereochemistry is a critical consideration in the design and synthesis of potent and selective inhibitors based on this scaffold. researchgate.net

Prodrug Strategies and Advanced Delivery Systems for 3 Chloro 4 Hydroxybenzohydrazide Scaffolds

Conceptualization and Design Principles for Prodrugs

The design of prodrugs for 3-Chloro-4-hydroxybenzohydrazide would focus on transiently modifying its key functional groups: the phenolic hydroxyl (-OH) group and the benzohydrazide (B10538) (-CONHNH2) moiety. The primary goal is to create a bioreversible derivative that can be converted in vivo to the active parent drug through enzymatic or chemical means. uni.lu

The conceptualization process involves several key principles:

Functional Group Masking: The phenolic hydroxyl and hydrazide groups are susceptible to metabolism, which can lead to rapid inactivation and clearance. Masking these groups can protect the parent molecule from premature degradation. For phenolic drugs, strategies often involve creating esters, carbonates, carbamates, ethers, or phosphates. nih.gov The hydrazide group, as seen in drugs like isoniazid, is also a key site for metabolic transformations and can be a target for prodrug modification. orientjchem.org

Improving Physicochemical Properties: A major driver for prodrug design is the enhancement of properties like water solubility or lipophilicity. nih.gov For instance, attaching a polar moiety such as a phosphate (B84403) or an amino acid can increase water solubility, which is beneficial for parenteral formulations. nih.govnih.gov Conversely, adding a lipophilic group can enhance absorption across biological membranes.

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors. nih.gov This approach can increase the concentration of the active drug at the site of action, thereby enhancing efficacy and reducing systemic toxicity.

Linker Chemistry: In some designs, particularly for targeted delivery, a linker or spacer may be used to connect the drug to a carrier or targeting moiety. orientjchem.org The linker must be stable in systemic circulation but cleavable at the target site.

The following table outlines potential prodrug strategies for the functional groups of this compound.

| Functional Group | Prodrug Moiety | Potential Advantage | Activation Mechanism |

| Phenolic Hydroxyl | Ester (e.g., Acetate, Benzoate) | Increased lipophilicity, improved membrane permeability | Hydrolysis by esterases |

| Phenolic Hydroxyl | Phosphate Ester | Increased water solubility for parenteral administration | Hydrolysis by phosphatases |

| Phenolic Hydroxyl | Carbamate | Controlled release, altered lipophilicity | Hydrolysis by esterases or carbamatases |

| Benzohydrazide | N-Acylation (e.g., N-Acetyl) | Modified solubility and stability | Hydrolysis by amidases |

| Benzohydrazide | Schiff Base Formation | pH-sensitive release, targeted delivery | Hydrolysis under acidic conditions (e.g., in tumors or lysosomes) |

Bioreductive Prodrug Development

Bioreductive prodrugs are a class of targeted therapeutics designed to be activated under hypoxic (low oxygen) conditions, a characteristic feature of the microenvironment of solid tumors. orientjchem.org The development of a bioreductive prodrug of this compound would involve the attachment of a "bioreductive trigger" group to the molecule. This trigger is an electron-accepting moiety that is reduced by specific intracellular reductases.

The fundamental design principle relies on the differential oxygen levels between healthy tissues and hypoxic tumor tissues. In normal, oxygen-rich tissues, the reduced prodrug is rapidly re-oxidized back to its inactive form in a futile cycle. However, in the low-oxygen environment of a tumor, the reduced intermediate can undergo further transformation to release the active cytotoxic agent. orientjchem.org

Key elements in the design of a bioreductive prodrug of this compound include:

Choice of Bioreductive Moiety: Nitroaromatic compounds, such as nitroimidazoles or nitrobenzenes, are common choices for bioreductive triggers. chemrxiv.org These groups can be attached to the parent drug, often masking a critical functional group like the phenolic hydroxyl.

Mechanism of Activation: The activation is typically initiated by one- or two-electron reductases, such as cytochrome P450 reductase or DT-diaphorase (NQO1). orientjchem.org The reduction of the nitro group leads to the formation of a nitro radical anion, which under hypoxic conditions can be further reduced to nitroso, hydroxylamino, and amino derivatives. This process can trigger a self-immolative cascade that releases the active drug.

Linker Strategy: The connection between the bioreductive trigger and the this compound scaffold is crucial. The linker must be designed to cleave efficiently upon the reduction of the trigger group, ensuring the timely release of the active drug. A common strategy involves using self-immolative linkers, such as p-hydroxybenzyl ethers, which fragment upon activation. nih.gov

A conceptual bioreductive prodrug of this compound might involve attaching a nitroarylmethyl group to the phenolic oxygen. Upon reduction of the nitro group in a hypoxic environment, the resulting electronic cascade would lead to the cleavage of the ether linkage and release of the active this compound.

The table below summarizes the conceptual design of a bioreductive prodrug based on the this compound scaffold.

| Component | Example | Function | Activation Condition |

| Parent Drug | This compound | Cytotoxic agent | Released upon activation |

| Bioreductive Trigger | 2-Nitroimidazole | Hypoxia-activated switch | Reduction by intracellular reductases |

| Linker | p-Hydroxybenzyl ether | Self-immolative spacer | Triggered by reduction of the nitro group |

| Resulting Prodrug | 2-Nitroimidazolyl-p-benzyloxy-3-chloro-benzohydrazide | Inactive prodrug | Stable in normoxic tissues |

Applications in Analytical Chemistry Research

Development of Chromogenic Reagents

Chromogenic reagents are instrumental in colorimetric analysis, a technique that relies on the change in color of a solution to determine the concentration of a substance. The development of new chromogenic reagents is driven by the need for methods with high sensitivity, selectivity, and operational simplicity. Hydrazones, derived from the condensation reaction of hydrazides with carbonyl compounds, are a significant class of chromogenic reagents. researchgate.net The color of these compounds often arises from the extended conjugation of the aromatic system through the azomethine (-C=N-) bond formed during the reaction.

While direct studies on the chromogenic properties of 3-Chloro-4-hydroxybenzohydrazide are scarce, research on structurally similar compounds provides insight into its potential. For instance, a study on 4-hydroxy-(2-hydroxybenzylidene)benzohydrazide , a related hydrazone, investigated its chromogenic behavior in various solvents. researchgate.net The selection of the solvent was found to be crucial, with methanol (B129727) being identified as the optimal medium for observing its chromogenic properties. researchgate.net This highlights the importance of the molecular environment in influencing the electronic transitions responsible for color.

The presence of the chloro and hydroxyl substituents on the benzene (B151609) ring of This compound could modulate its chromogenic properties upon forming a hydrazone. The electron-withdrawing nature of the chlorine atom and the electron-donating and hydrogen-bonding capabilities of the hydroxyl group can influence the electronic distribution within the molecule and its resulting complexes, potentially leading to distinct and analytically useful color changes.

Methodologies for Detection and Quantification in Analytical Protocols

The development of analytical methodologies using novel reagents involves establishing optimal reaction conditions, assessing selectivity and sensitivity, and validating the method's accuracy and precision. For a compound like This compound , its application in detection and quantification would likely involve its conversion to a hydrazone by reaction with a target analyte containing a carbonyl group, or its use as a chelating agent for metal ions.

The resulting colored or fluorescent product could then be measured using spectrophotometry or spectrofluorometry. The intensity of the color or fluorescence would be proportional to the concentration of the analyte, forming the basis for a quantitative assay.

While specific methodologies for This compound are not readily found in the literature, the general principles for using hydrazide derivatives in analytical protocols are well-established. These protocols typically involve:

Optimization of Reaction Conditions: Investigating the effect of pH, temperature, reaction time, and solvent on the reaction between the hydrazide and the analyte to achieve maximum and stable signal intensity.

Spectroscopic Characterization: Determining the absorption maximum (λmax) of the resulting chromophore to select the most sensitive wavelength for measurement.

Calibration and Validation: Constructing a calibration curve by measuring the absorbance of a series of standard solutions of the analyte. The method's linearity, limit of detection (LOD), limit of quantification (LOQ), and precision are then determined.

The table below illustrates hypothetical data that would be generated during the development of an analytical method using a hydrazide-based chromogenic reagent. This data is based on typical findings for related compounds and serves as an example of the parameters that would be evaluated for This compound .

| Parameter | Value | Description |

| λmax | 450 nm | The wavelength of maximum absorbance of the hydrazone derivative, indicating a colored compound. |

| Molar Absorptivity (ε) | 2.5 x 10⁴ L mol⁻¹ cm⁻¹ | A measure of how strongly the compound absorbs light at λmax, indicating good sensitivity. |

| Beer's Law Range | 0.1 - 10 µg/mL | The concentration range over which the absorbance is directly proportional to the analyte concentration. |

| Limit of Detection (LOD) | 0.05 µg/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.15 µg/mL | The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy. |

| Optimal pH | 6.5 | The pH at which the reaction proceeds optimally to form the stable chromophore. |

Future Research Directions and Translational Challenges

Exploration of Novel Derivatization Pathways

The structural backbone of 3-Chloro-4-hydroxybenzohydrazide offers a versatile scaffold for the synthesis of new derivatives with potentially enhanced biological activities. Future research should focus on innovative derivatization strategies to expand the chemical space around this core structure.

One promising approach involves the synthesis of chalcone-like benzohydrazide (B10538) derivatives. researchgate.net This can be achieved by reacting the hydrazide moiety with various substituted aldehydes and ketones, a method that has been successfully employed for other benzohydrazides. researchgate.net The introduction of different functional groups, such as halogens, nitro groups, or methoxy (B1213986) groups, onto the reacting aldehyde or ketone can significantly influence the electronic and steric properties of the resulting molecule, potentially leading to improved antibacterial or other biological activities. researchgate.net

Another avenue for derivatization is the modification of the hydrazide group itself. For instance, the synthesis of hydrazones by reacting the hydrazide with various carbonyl compounds has been shown to yield compounds with a wide range of pharmacological activities, including antiproliferative effects. mdpi.com The exploration of different reaction conditions, such as thermal methods versus grinding techniques, could also lead to the discovery of novel and efficient synthetic pathways. mdpi.com

Furthermore, the synthesis of Schiff bases from hydrazide derivatives has been a fruitful area of research. nih.gov These compounds have shown potential in various applications, including as sensor materials. nih.gov The reaction of this compound with different aldehydes to form Schiff bases could yield novel compounds with unique chemical and physical properties.

Advanced Computational Modeling for Mechanism Prediction

To accelerate the discovery and optimization of this compound derivatives, advanced computational modeling techniques are indispensable. These methods can provide deep insights into the compound's mechanism of action, predict its biological activity, and guide the design of more potent and selective analogs.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of this compound and its derivatives. nih.govscispace.com By calculating parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the molecule's ability to donate or accept electrons, which is crucial for its interaction with biological targets. nih.gov

Molecular docking studies are another powerful computational tool that can be used to predict the binding affinity and orientation of this compound derivatives within the active site of a target protein. mdpi.com This information is vital for understanding the structure-activity relationship and for designing new compounds with improved binding characteristics. For instance, in the context of anticancer research, docking studies can help identify key interactions with target enzymes or receptors. mdpi.com

Furthermore, computational methods can be used to predict the pharmacokinetic and toxicological (ADMET) properties of new compounds. mdpi.com Web-based platforms and specialized software can estimate properties such as absorption, distribution, metabolism, excretion, and toxicity, helping to prioritize compounds for further experimental evaluation and reducing the likelihood of late-stage failures in drug development. mdpi.com The investigation of radical scavenging mechanisms through computational analysis, including hydrogen atom transfer (HAT) and single electron transfer (SET), can also elucidate the antioxidant potential of these compounds. nih.govresearchgate.net

Integration into Multidisciplinary Research Platforms

The successful translation of this compound from a promising lead compound to a clinically viable drug necessitates its integration into multidisciplinary research platforms. nih.govnih.gov This involves close collaboration between chemists, biologists, pharmacologists, and clinicians to bridge the gap between basic research and clinical application. nih.govnih.govyoutube.com

Chemical biology approaches can be utilized to develop molecular probes based on the this compound scaffold. nih.gov These probes can be used to identify the biological targets of the compound and to elucidate its mechanism of action in a cellular context. nih.gov This can be achieved through techniques such as affinity chromatography and photo-affinity labeling.

Integration with high-throughput screening (HTS) platforms will be crucial for evaluating large libraries of this compound derivatives against a panel of biological targets. nih.gov This will enable the rapid identification of hit compounds with desired activities and selectivity profiles. nih.gov The data generated from HTS can then be used to inform further rounds of chemical optimization.

Furthermore, the development of this compound and its analogs could benefit from integration with advanced therapeutic platforms like CAR T-cell therapy. oncodaily.com While CAR T-cell therapy itself is a cellular therapy, the principles of targeting specific molecules on cancer cells can be informed by small molecule research. oncodaily.com Understanding the surface antigens targeted by potent small molecules could potentially guide the design of new CARs. Moreover, small molecules can be used to modulate the activity of CAR T-cells, for instance, through the use of "suicide switches" to mitigate toxicity. oncodaily.com

Q & A

Q. What are the optimal synthetic routes for preparing 3-Chloro-4-hydroxybenzohydrazide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves condensation of 3-chloro-4-hydroxybenzoic acid derivatives with hydrazine. A two-step approach is recommended:

Chlorination : Start with 4-hydroxybenzoic acid and introduce the chlorine substituent using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions at 60–80°C .

Hydrazide Formation : React the resulting 3-chloro-4-hydroxybenzoyl chloride with hydrazine hydrate in ethanol at 0–5°C to minimize side reactions. Yield optimization (typically 70–85%) requires strict pH control (pH 7–8) and inert atmosphere conditions. Purity can be enhanced via recrystallization from ethanol-water mixtures .

Key Parameters :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Chlorination | SOCl₂ | 70°C | 4–6 h | 90% |

| Hydrazide Formation | NH₂NH₂·H₂O | 0–5°C | 2 h | 75% |

Q. Which spectroscopic techniques (e.g., NMR, IR, MS) are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Prioritize absorption bands for the hydrazide (-CONHNH₂) group: N-H stretch (3250–3300 cm⁻¹), C=O stretch (1650–1680 cm⁻¹), and N-N stretch (950–1100 cm⁻¹). The phenolic -OH stretch (broad, 2500–3500 cm⁻¹) may overlap with N-H signals, requiring deconvolution .

- ¹H NMR : Key peaks include the hydrazide NH protons (δ 9.5–10.5 ppm, broad singlet) and aromatic protons (δ 6.8–7.5 ppm, coupling patterns confirm substitution positions). Deuterated DMSO is preferred due to poor solubility in CDCl₃ .

- HR-MS : The molecular ion peak [M+H]⁺ should match the theoretical mass (C₇H₆ClN₂O₂: 191.01 g/mol). Fragmentation patterns (e.g., loss of H₂O or NH₂NH₂) confirm structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in the structural analysis of this compound derivatives?

- Methodological Answer : Discrepancies often arise in tautomerism (e.g., keto-enol forms) or crystallographic packing effects. A hybrid approach is recommended:

DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental bond lengths/angles from X-ray crystallography.

SHELX Refinement : Use SHELXL for high-resolution crystallographic data to model disorder or hydrogen bonding. For example, the hydroxy group’s position can be validated via residual electron density maps .

Dynamic NMR : Probe tautomeric equilibria in solution by variable-temperature ¹H NMR (e.g., coalescence temperatures for NH protons) .

Q. What methodological approaches are recommended for investigating the structure-activity relationships (SAR) of this compound in antimicrobial applications?

- Methodological Answer :

- Derivative Synthesis : Introduce substituents (e.g., halogens, alkyl chains) at the hydroxy or chloro positions via nucleophilic aromatic substitution. For example, replace the chloro group with fluorine using KF/Al₂O₃ under microwave irradiation .

- Bioactivity Assays :

- MIC Testing : Screen derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- Mechanistic Studies : Perform time-kill assays and membrane permeability tests (SYTOX Green uptake) to differentiate bactericidal vs. bacteriostatic effects. Correlate logP values (HPLC-derived) with activity to assess lipophilicity’s role .

Q. What advanced crystallization techniques improve the success rate of single-crystal X-ray diffraction analysis for hydrazide derivatives like this compound?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., DMF/ethanol) to slow crystallization. For hygroscopic compounds, employ sealed tubes with a reservoir of drying agent (e.g., silica gel).

- Temperature Gradients : Gradual cooling from 40°C to 4°C over 72 hours promotes ordered crystal growth.

- Additive Screening : Introduce co-formers (e.g., succinic acid) to stabilize hydrogen-bonded networks. For stubborn cases, microbatch under oil methods (e.g., Hampton Research Crystal Screen) are effective .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.